molecular formula C3H11Cl2N3O B6179398 3-aminopropanehydrazide dihydrochloride CAS No. 99409-20-8

3-aminopropanehydrazide dihydrochloride

Cat. No.: B6179398
CAS No.: 99409-20-8
M. Wt: 176
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Description

3-Aminopropanehydrazide dihydrochloride is a hydrazide derivative characterized by a propane backbone with an amino group and a hydrazide moiety, stabilized as a dihydrochloride salt. This salt form enhances its solubility in aqueous media and improves stability during storage and handling . The compound is primarily utilized in organic synthesis, pharmaceutical research, and biochemical studies, where its hydrazide group enables participation in condensation reactions and chelation of metal ions.

Properties

CAS No.

99409-20-8

Molecular Formula

C3H11Cl2N3O

Molecular Weight

176

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminopropanehydrazide dihydrochloride typically involves the reaction of 3-aminopropanoic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions include maintaining the temperature at around 50-60°C and adjusting the pH to acidic levels using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

3-aminopropanehydrazide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones and azines.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of hydrazones and azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-aminopropanehydrazide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminopropanehydrazide dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules. These interactions are crucial in its applications in drug development and enzyme studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Hydrazide or Amide Groups

3-Amino-N-(3-hydroxypropyl)propanamide Hydrochloride
  • Structure : Features a hydroxypropyl group instead of a hydrazide.
  • Key Differences : Lacks the hydrazide functionality, reducing its capacity for metal chelation. The hydroxypropyl group increases hydrophilicity but limits reactivity in specific condensation reactions compared to hydrazides .
  • Applications : Primarily used in enzyme mechanism studies and as a biochemical probe .
3-Hydrazinyl-1λ⁶-thiane-1,1-dione Dihydrochloride
  • Structure : Contains a thiane ring and a hydrazinyl group.
  • Key Differences: The thiane ring introduces sulfur-based steric and electronic effects, altering reactivity. The dihydrochloride form enhances solubility, similar to 3-aminopropanehydrazide dihydrochloride .
  • Applications : Explored for unique interactions in sulfur-rich biological systems .

Dihydrochloride Salts with Varied Backbones

3-(3-Amino-5-methylpiperidin-1-yl)propanoic Acid Dihydrochloride
  • Structure: Piperidine ring with a methyl substituent and a propanoic acid chain.
  • Key Differences: The piperidine ring confers rigidity and basicity, influencing receptor binding profiles. Unlike 3-aminopropanehydrazide, this compound exhibits neuroprotective and antimicrobial activities due to its cyclic amine structure .
  • Applications : Neuropharmacology and antimicrobial drug development .
Ethyl 3-Amino-3-(1-naphthyl)propanoate Hydrochloride
  • Structure: Naphthyl group attached to a propanoate ester.
  • Key Differences: The aromatic naphthyl group enhances lipophilicity, favoring blood-brain barrier penetration. This contrasts with the hydrophilic hydrazide group in 3-aminopropanehydrazide .
  • Applications : Central nervous system (CNS)-targeted drug candidates .

Impact of Salt Form on Properties

The dihydrochloride salt form is a critical differentiator. For example:

  • 3-Aminopropanehydrazide vs. 3-Hydrazinyl-1λ⁶-thiane-1,1-dione: Both dihydrochloride salts share enhanced solubility, but the latter’s thiane ring reduces stability under acidic conditions compared to the propane backbone .
  • 4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride : The absence of a hydrazide group limits its use in metal-catalyzed reactions but increases suitability as a building block in dye synthesis .

Unique Advantages of this compound

  • Reactivity : The hydrazide group enables participation in Schiff base formation and coordination chemistry, making it valuable in synthesizing heterocycles and metal-organic frameworks.
  • Solubility: The dihydrochloride salt ensures compatibility with aqueous reaction conditions, unlike non-salt forms like 3-aminopropanamide .
  • Versatility : Applications span from organic synthesis (e.g., building block for hydrazones) to biochemical assays (e.g., protease inhibition studies) .

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